Cas no 782504-66-9 (2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE)

2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE 化学的及び物理的性質
名前と識別子
-
- 2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE
- 2-[[3-(trifluoromethyl)phenyl]methyl]piperidine,hydrochloride
- BP072
- MFCD08669732
- AB46068
- 2-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERIDINE HYDROCHLORIDE
- 2-[[3-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
- CS-0364434
- 2-(3-(Trifluoromethyl)benzyl)piperidine hydrochloride
- 782504-66-9
- NHFRESSJJYDIME-UHFFFAOYSA-N
-
- MDL: MFCD08669732
- インチ: InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H
- InChIKey: NHFRESSJJYDIME-UHFFFAOYSA-N
- SMILES: C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F.Cl
計算された属性
- 精确分子量: 279.10000
- 同位素质量: 279.1001617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03000
- LogP: 4.52080
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB212931-250 mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 250MG |
€176.30 | 2022-09-01 | ||
TRC | T901695-50mg |
2-(3-Trifluoromethyl-benzyl)-piperidine Hydrochloride |
782504-66-9 | 50mg |
$ 70.00 | 2022-06-02 | ||
A2B Chem LLC | AE03117-250mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 95% | 250mg |
$120.00 | 2024-04-19 | |
1PlusChem | 1P008NNX-100mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 95% | 100mg |
$70.00 | 2025-02-24 | |
1PlusChem | 1P008NNX-1g |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 95% | 1g |
$276.00 | 2025-02-24 | |
1PlusChem | 1P008NNX-250mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 95% | 250mg |
$115.00 | 2025-02-24 | |
1PlusChem | 1P008NNX-500mg |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 95% | 500mg |
$176.00 | 2025-02-24 | |
A2B Chem LLC | AE03117-1g |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 95% | 1g |
$291.00 | 2024-04-19 | |
A2B Chem LLC | AE03117-10g |
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride |
782504-66-9 | 95% | 10g |
$1350.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435104-1g |
2-(3-(Trifluoromethyl)benzyl)piperidine hydrochloride |
782504-66-9 | 98% | 1g |
¥3837.00 | 2024-07-28 |
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERIDINE HYDROCHLORIDEに関する追加情報
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride (CAS No. 782504-66-9)
The compound 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride, identified by the CAS registry number CAS No. 782504-66-9, is a synthetic organic compound with a complex structure that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique combination of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride, leveraging cutting-edge methodologies such as catalytic asymmetric synthesis and microwave-assisted reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material development. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability under physiological conditions, making it an ideal candidate for pharmacological studies.
In terms of structural analysis, the molecule exhibits a rigid framework with a piperidine ring that can undergo various functional group transformations. The trifluoromethyl group at the 3-position of the benzene ring contributes to the molecule's lipophilicity, which is crucial for its potential use as a drug candidate. Recent studies have demonstrated that this compound exhibits promising biological activity, particularly in modulating ion channels and receptors, which are critical targets in the treatment of neurological disorders and cardiovascular diseases.
The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves a multi-step process, including nucleophilic substitution, Friedel-Crafts alkylation, and acid-base neutralization. The use of palladium-catalyzed cross-coupling reactions has significantly streamlined the synthesis process, reducing reaction times and improving product quality. These advancements have made this compound more accessible for large-scale production and subsequent applications in research and development.
From an application standpoint, this compound has shown potential in several areas. In the pharmaceutical industry, it serves as a building block for constructing bioactive molecules with tailored pharmacokinetic properties. Additionally, its unique electronic characteristics make it a candidate for use in organic electronics, where it can function as an electron-deficient component in π-conjugated systems. Recent research has explored its role in enhancing the efficiency of organic photovoltaic devices by optimizing charge transport properties.
In conclusion, 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride (CAS No. 782504-66-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its intricate structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key player in both academic research and industrial development.
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